

A Guide to the Spectroscopic Characterization of 4-(Chloromethyl)phenylacetic Acid

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Compound of Interest

Compound Name: 4-(Chloromethyl)phenylacetic acid

Cat. No.: B1626303

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-(Chloromethyl)phenylacetic acid**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectral signature is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction kinetics. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering both theoretical underpinnings and practical insights into the interpretation of these spectra.

Molecular Structure and Spectroscopic Overview

4-(Chloromethyl)phenylacetic acid ($C_9H_9ClO_2$) possesses a molecular weight of 184.62 g/mol. [1] Its structure, featuring a carboxylic acid moiety and a chloromethyl group attached to a benzene ring in a para substitution pattern, gives rise to a unique and identifiable spectroscopic fingerprint. This guide will dissect this fingerprint to provide a comprehensive understanding of the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For **4-(Chloromethyl)phenylacetic acid**, both 1H and ^{13}C NMR provide critical information for structural verification.

Predicted 1H NMR Spectral Data

The proton NMR spectrum of **4-(Chloromethyl)phenylacetic acid** is expected to exhibit distinct signals corresponding to the aromatic, benzylic, and carboxylic acid protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized below.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	~11-12	Singlet (broad)	1H
Aromatic Protons (AA'BB' system)	~7.3-7.4	Multiplet	4H
Benzylic Protons (-CH ₂ Cl)	~4.6	Singlet	2H
Methylene Protons (-CH ₂ COOH)	~3.6	Singlet	2H

Interpretation of the ¹H NMR Spectrum

- Carboxylic Acid Proton:** The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, around 11-12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
- Aromatic Protons:** The four protons on the benzene ring will appear in the aromatic region (7.3-7.4 ppm). Due to the para-substitution, they will form a complex second-order splitting pattern known as an AA'BB' system, which may appear as a multiplet.
- Benzylic Protons (-CH₂Cl):** The two protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the aromatic ring, leading to a downfield shift to approximately 4.6 ppm. These protons are chemically equivalent and will appear as a sharp singlet as there are no adjacent protons to couple with.
- Methylene Protons (-CH₂COOH):** The two protons of the methylene group adjacent to the carboxylic acid are also deshielded and will appear as a singlet around 3.6 ppm.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the distinct carbon atoms of **4-(Chloromethyl)phenylacetic acid** are presented below.

Carbon Assignment	Predicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl (-COOH)	~178
Aromatic Quaternary Carbon (-C-CH ₂ COOH)	~136
Aromatic Quaternary Carbon (-C-CH ₂ Cl)	~138
Aromatic CH Carbons	~129-131
Benzylic Carbon (-CH ₂ Cl)	~45
Methylene Carbon (-CH ₂ COOH)	~41

Interpretation of the ^{13}C NMR Spectrum

- **Carbonyl Carbon:** The carbon of the carboxylic acid group is the most deshielded carbon in the molecule, appearing at approximately 178 ppm.
- **Aromatic Carbons:** The two quaternary carbons of the benzene ring, attached to the methylene groups, will appear in the range of 136-138 ppm. The four aromatic CH carbons will have chemical shifts in the region of 129-131 ppm.
- **Aliphatic Carbons:** The benzylic carbon of the chloromethyl group is expected around 45 ppm, while the methylene carbon adjacent to the carboxylic acid will be found at approximately 41 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **4-(Chloromethyl)phenylacetic acid** will be dominated by absorptions from the carboxylic acid and the substituted benzene ring.

Predicted FT-IR Spectral Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500-3300	Strong, Broad
C-H Stretch (Aromatic)	3000-3100	Medium
C-H Stretch (Aliphatic)	2850-3000	Medium
C=O Stretch (Carboxylic Acid)	1700-1725	Strong
C=C Stretch (Aromatic)	1600, 1450	Medium-Weak
C-O Stretch (Carboxylic Acid)	1200-1300	Strong
C-Cl Stretch	600-800	Medium-Strong

Interpretation of the FT-IR Spectrum

- **O-H Stretch:** A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer.
- **C=O Stretch:** A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.
- **Aromatic and Aliphatic C-H Stretches:** Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
- **Aromatic C=C Stretches:** Absorptions due to the carbon-carbon stretching vibrations within the benzene ring are expected around 1600 cm⁻¹ and 1450 cm⁻¹.
- **C-O Stretch:** The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group will give a strong band in the 1200-1300 cm⁻¹ region.
- **C-Cl Stretch:** The presence of the chloromethyl group will be indicated by a medium to strong absorption in the fingerprint region, between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data

For **4-(Chloromethyl)phenylacetic acid** (MW = 184.62), the mass spectrum obtained by electron ionization (EI) is expected to show a molecular ion peak and several characteristic fragment ions.

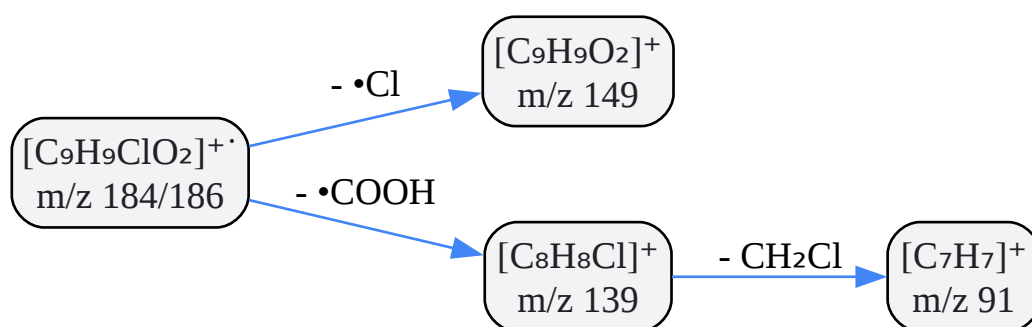
m/z	Proposed Fragment Ion	Proposed Origin
184/186	$[M]^+$	Molecular ion (presence of ^{35}Cl and ^{37}Cl isotopes)
149	$[M - \text{Cl}]^+$	Loss of a chlorine radical
139	$[M - \text{COOH}]^+$	Loss of the carboxylic acid group
125	$[\text{C}_8\text{H}_9\text{O}_2]^+$	Benzylic cleavage with loss of CH_2Cl
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, a common fragment for benzyl compounds

Interpretation of the Mass Spectrum

- **Molecular Ion Peak:** The molecular ion peak will appear as a pair of peaks at m/z 184 and 186, with an intensity ratio of approximately 3:1, which is characteristic of the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.
- **Key Fragmentations:** The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.
 - Loss of a chlorine radical ($\text{Cl}\cdot$) from the molecular ion would result in a fragment at m/z 149.
 - Decarboxylation (loss of $\cdot\text{COOH}$) would lead to a fragment at m/z 139.

- Cleavage of the C-C bond between the aromatic ring and the acetic acid side chain is unlikely as a primary fragmentation pathway.
- A significant peak at m/z 91, corresponding to the stable tropylium ion ($[C_7H_7]^+$), is expected due to the benzylic nature of the compound.

Fragmentation Pathway



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References

- 1. 4-(Chloromethyl)phenylacetic acid | C₉H₉ClO₂ | CID 10313419 - PubChem [pubchem.ncbi.nlm.nih.gov]
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